Aldehydo-L-allose is an L-allose in open-chain form. It is a L-allose and an aldehydo-allose. It is an enantiomer of an aldehydo-D-allose.
Related Compounds
L-Psicose
Compound Description: L-Psicose is a rare sugar that exists as a C-3 epimer of L-fructose. It has been investigated for various potential health benefits, including anti-obesity and anti-diabetic effects. []
Relevance: L-Psicose is a substrate for L-ribose isomerase (L-RI), an enzyme that can convert it to L-allose. [] This enzymatic conversion makes L-psicose a direct precursor of L-allose. The structural similarity between these two compounds highlights the ability of L-RI to catalyze the isomerization of rare sugars.
D-Talose
Compound Description: D-Talose is a C-2 epimer of D-galactose and is classified as a rare sugar due to its limited natural abundance. It exhibits interesting properties as a chemical building block in organic synthesis. []
Relevance: Similar to the relationship between L-psicose and L-allose, D-talose is converted to D-tagatose by L-ribose isomerase. [] This parallel reaction demonstrates the enzyme's capacity to act on both L and D sugar isomers, highlighting its versatile nature.
D-Tagatose
Compound Description: D-Tagatose is a naturally occurring monosaccharide and an isomer of fructose. It has gained attention as a low-calorie sweetener due to its similar taste profile to sucrose but with a lower glycemic index. []
Relevance: D-Tagatose serves as a substrate for L-RI, which converts it into D-talose. [] This conversion, in conjunction with the L-psicose to L-allose reaction, underscores the enzyme's capability to catalyze the interconversion of rare sugar pairs.
L-Ribose
Compound Description: L-Ribose is the L-enantiomer of the more common sugar, D-ribose. It is a key component of ribonucleic acid (RNA) and plays a role in various biological processes. []
Relevance: L-Ribose is a substrate for L-ribose isomerase (L-RI) and can be converted into L-ribulose. [] While L-ribose itself is not directly involved in the synthesis of L-allose, its interaction with L-RI illustrates the enzyme's primary function and its capacity to act on different L-sugar substrates.
Compound Description: L-Ribulose is a ketopentose, a simple sugar with five carbon atoms and a ketone functional group. It is an important intermediate in the pentose phosphate pathway. []
Relevance: L-Ribulose is produced from the L-RI-catalyzed isomerization of L-ribose. [] Although not directly related to L-allose, the inclusion of L-ribulose provides context for the broader activity of L-RI and its role in rare sugar metabolism.
6-Deoxy-L-glucose
Compound Description: 6-Deoxy-L-glucose is a derivative of L-glucose lacking a hydroxyl group at the C-6 position. This modification can significantly impact its biological properties and metabolic fate. []
Relevance: This compound is produced from L-rhamnulose using immobilized d-arabinose isomerase. [] While not structurally analogous to L-allose, its inclusion highlights the broader context of rare sugar synthesis and the use of enzymatic transformations to generate diverse derivatives.
6-Deoxy-L-altrose
Compound Description: 6-Deoxy-L-altrose is structurally related to L-allose, differing only in the configuration of the hydroxyl group at the C-3 position. It is a rare sugar with limited natural occurrence and potential applications in carbohydrate chemistry. []
Relevance: This compound is produced by the isomerization of 6-deoxy-L-psicose using L-arabinose isomerase. [] The close structural similarity to L-allose emphasizes the importance of stereochemistry in rare sugar synthesis and the ability of enzymes to discriminate between different isomers.
6-Deoxy-L-allose
Compound Description: 6-Deoxy-L-allose is a derivative of L-allose, specifically lacking a hydroxyl group at the C-6 position. It is a rare sugar and a potential synthon for various chemical modifications. []
Relevance: The compound is synthesized by the enzymatic isomerization of 6-deoxy-L-psicose, facilitated by L-ribose isomerase. [] This direct relationship with L-allose, achieved through a single enzymatic step, highlights the significance of L-RI in accessing specific rare sugar derivatives.
L-Rhamnose
Compound Description: L-Rhamnose, also known as 6-deoxy-L-mannose, is a naturally occurring deoxy sugar. It is a component of some plant cell walls and bacterial polysaccharides, playing a role in various biological processes. []
Relevance: L-Rhamnose serves as the starting material for the enzymatic synthesis of 6-deoxy-L-glucose, 6-deoxy-L-altrose, and 6-deoxy-L-allose. [] Its inclusion highlights the interconnectedness of rare sugar metabolic pathways and the potential for utilizing readily available sugars as precursors for rarer derivatives.
6-Deoxy-L-psicose
Compound Description: 6-Deoxy-L-psicose is another rare sugar derivative of L-psicose. It lacks a hydroxyl group at the C-6 position and is a precursor for synthesizing other 6-deoxy-L-sugar isomers. []
Relevance: This sugar is a key intermediate in the production of 6-deoxy-L-altrose and 6-deoxy-L-allose. [] The use of 6-deoxy-L-psicose as a common precursor highlights the importance of strategic pathway design in rare sugar synthesis and the ability to leverage enzymatic transformations for isomer interconversions.
L-Rhamnulose
Compound Description: L-Rhamnulose is a deoxyketose sugar and the C-2 ketose isomer of L-rhamnose. It serves as an intermediate in the metabolism of L-rhamnose in some microorganisms. []
Relevance: L-Rhamnulose is produced from 6-deoxy-L-psicose through enzymatic epimerization with d-tagatose 3-epimerase. [] While not directly related to L-allose structurally, this enzymatic step highlights the role of epimerases in altering the stereochemistry of sugars, leading to the production of diverse isomers.
D-Glucose
Compound Description: D-Glucose is the most common monosaccharide and a primary source of energy for many organisms. It serves as a building block for complex carbohydrates like starch and cellulose. []
Relevance: D-Glucose is the C-3 epimer of L-allose, meaning they differ only in the configuration of the hydroxyl group at the C-3 position. [] This relationship highlights the subtle yet significant impact of stereochemistry on sugar properties and biological activities.
L-Talose
Compound Description: L-Talose is the L-enantiomer of D-talose. Similar to its D-counterpart, it is a rare sugar and finds applications in synthetic carbohydrate chemistry. [, ]
Relevance: L-Talose shares a close structural relationship with L-allose, differing only in the configuration of the hydroxyl group at the C-2 position. [] This similarity, coupled with their synthesis from enantiomeric starting materials, highlights the importance of stereochemical control in accessing specific L-sugar isomers.
L-Gulose
Compound Description: L-Gulose is another rare sugar and an epimer of L-galactose. It is rarely found in nature and has potential applications in carbohydrate-based drug development. []
Relevance: While not directly involved in the synthesis of L-allose, L-gulose is relevant as a product of a similar synthetic approach using D-mannose as a starting material. [] This parallel emphasizes the versatility of carbohydrate chemistry in accessing various L-sugars from readily available D-sugar precursors.
L-Galactose
Compound Description: L-Galactose is the L-enantiomer of the more common sugar, D-galactose. It is a component of some polysaccharides and glycoconjugates and plays a role in various biological recognition processes. []
Relevance: Similar to L-gulose, L-galactose is not directly involved in L-allose synthesis but is a product of a parallel synthetic route starting from D-mannose. [] The inclusion of L-galactose highlights the adaptability of the synthetic strategy for obtaining different L-hexose thioglycosides through targeted epimerization steps.
D-Mannose
Compound Description: D-Mannose is a C-2 epimer of D-glucose and is found naturally in some fruits and plant gums. It is utilized in the body for glycosylation, a process where sugar molecules are attached to proteins and lipids. []
Relevance: D-Mannose is a crucial starting material in the synthesis of L-gulose and L-galactose derivatives, as well as the corresponding 5,6-unsaturated thioglycosides, which can be further derivatized to L-allose and L-glucose. [] This approach demonstrates the potential of utilizing readily available D-sugars as precursors for rare L-sugar synthesis.
L-Arabinose
Compound Description: L-Arabinose is a naturally occurring aldopentose commonly found in plant cell walls as a component of hemicellulose. It is used in the food industry and as a reagent in biochemical research. []
Relevance: L-Arabinose, when reacted with pyruvate in the presence of sialic acid aldolase, produces a mixture of 3-deoxy-D-manno-oct-2-ulosonic acid (KDO) and 4-epi-KDO. [] While not structurally related to L-allose, this reaction provides context for the broader application of aldolases in synthesizing various sugar derivatives.
D-Xylose
Compound Description: D-Xylose is another common aldopentose primarily found in plant hemicellulose. It is a component of xylan, a significant constituent of plant biomass. It is also used as a sugar substitute for diabetics. []
Relevance: D-Xylose, like L-arabinose, is a substrate for sialic acid aldolase, yielding novel condensation products. [] Its inclusion further emphasizes the enzyme's versatility in accommodating different sugar substrates and highlights the potential of exploring enzyme promiscuity for synthesizing diverse sugar derivatives.
D-Allose
Compound Description: D-Allose is the D-enantiomer of L-allose. It is a rare sugar, and while less studied than L-allose, it has shown some potential as an inhibitor of angiogenesis. []
Relevance: D-Allose and L-allose are enantiomers, meaning they have the same chemical formula and connectivity but are mirror images of each other. [] This relationship is fundamental in understanding chirality in sugars and its impact on their biological activities.
D-Altrose
Compound Description: D-Altrose is a C-3 epimer of D-glucose and is considered a rare sugar. It has limited natural occurrence and has been investigated for its potential use in glycosylation engineering. []
Relevance: D-Altrose, along with D-xylose, L-allose, and D-ribose, is a substrate for sialic acid aldolase, highlighting the enzyme's capacity to utilize various aldose sugars. [] Although not directly related to L-allose in terms of synthesis, its inclusion demonstrates the enzyme's broad substrate specificity.
D-Ribose
Compound Description: D-Ribose is a naturally occurring aldopentose and a crucial component of RNA. It is involved in energy metabolism and nucleotide biosynthesis. []
Relevance: D-Ribose acts as a substrate for sialic acid aldolase, yielding new condensation products. [] Although not directly structurally similar to L-allose, this interaction showcases the enzyme's ability to utilize both aldopentoses and aldohexoses as substrates.
Fructose
Compound Description: Fructose is a common ketohexose sugar found in fruits, honey, and high-fructose corn syrup. It is a sweeter than glucose and is commonly used as a sweetener. []
Relevance: Fructose serves as the starting material for the enzymatic synthesis of allose, highlighting an alternative approach to using L-psicose. [] This route demonstrates the versatility of biocatalytic methods in leveraging readily available sugars for rare sugar production.
Source and Classification
L-Allose is classified as a rare sugar, which are monosaccharides that are not commonly found in nature. It can be derived from other sugars through specific enzymatic or chemical processes. The rarity of L-allose in natural sources makes synthetic methods crucial for its study and application.
Synthesis Analysis
The synthesis of L-allose can be achieved through various methods, primarily focusing on the epimerization of more readily available D-sugars. One notable approach involves starting from D-mannose, which is a common and inexpensive sugar:
This synthetic route highlights the complexity and efficiency required to produce L-allose from simpler sugars.
Molecular Structure Analysis
L-Allose has a molecular structure characterized by its six-carbon backbone with an aldehyde functional group at one end. Its structural formula can be represented as follows:
Structural Formula:
HOCH(OH)CH(OH)CHO
Configuration
Stereochemistry: The stereochemistry at each carbon atom is crucial for defining its properties. L-allose differs from its D counterpart at the second carbon (C-2), where the hydroxyl group is oriented differently.
Chemical Reactions Analysis
L-Allose participates in various chemical reactions typical of monosaccharides:
Reduction Reactions: It can be reduced to form sugar alcohols.
Oxidation Reactions: Under oxidative conditions, L-allose can form carboxylic acids.
Glycosylation Reactions: It can act as a glycosyl donor in glycosylation reactions, forming glycosidic bonds with other sugars or compounds.
These reactions are essential for understanding how L-allose can be utilized in synthetic organic chemistry and biochemistry.
Mechanism of Action
The mechanism of action for L-allose in biological systems is still under investigation, but studies suggest several potential pathways:
Antioxidant Activity: Like many sugars, L-allose may exhibit antioxidant properties, helping to mitigate oxidative stress within cells.
Metabolic Pathways: It may influence metabolic pathways related to glucose metabolism, although specific mechanisms remain less defined compared to more common sugars.
Research into the biological effects of L-allose continues to evolve, particularly regarding its therapeutic potential.
Physical and Chemical Properties Analysis
L-Allose exhibits several notable physical and chemical properties:
Molecular Weight: Approximately 180.16 g/mol.
Solubility: Highly soluble in water due to its hydroxyl groups.
Melting Point: Specific melting point data is limited but typically falls within ranges similar to other hexoses.
Stability: Generally stable under standard conditions but sensitive to extreme pH levels and high temperatures.
These properties make L-allose suitable for various applications in food science and pharmaceuticals.
Applications
L-Allose has several promising applications:
Food Industry: Due to its sweetness and low caloric value, it may serve as a sugar substitute.
Pharmaceuticals: Its potential health benefits could lead to applications in managing metabolic disorders or as an antioxidant agent.
Biochemical Research: As a rare sugar, it serves as a valuable tool for studying carbohydrate metabolism and enzyme interactions.
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